Product packaging for (R)-2-Methoxyphenyl glycidyl ether(Cat. No.:CAS No. 61248-98-4)

(R)-2-Methoxyphenyl glycidyl ether

Cat. No.: B12092015
CAS No.: 61248-98-4
M. Wt: 180.20 g/mol
InChI Key: RJNVSQLNEALZLC-MRVPVSSYSA-N
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Description

(R)-2-Methoxyphenyl glycidyl ether is a chiral epoxide monomer of high value to researchers in the fields of polymer science and organic synthesis. Its structure combines a glycidyl ether functional group, known for its reactivity in ring-opening reactions, with a chiral (R)-configured 2-methoxyphenyl moiety. This makes it an essential precursor in the synthesis of chiral polyethers with potential advanced material properties. Research into similar functional epoxide monomers has demonstrated their utility in anionic ring-opening polymerization (AROP), both in solution and under novel mechanochemical conditions using ball milling processes . The chirality of the monomer is a critical feature, as it can be imparted to the resulting polymer backbone, enabling the creation of stereoregular polymers with controlled tacticity, which can influence their physical and mechanical characteristics . As a key synthetic intermediate, this compound serves as a versatile chiral building block. It can be used to introduce both ether linkages and aromaticity into more complex molecules, facilitating the exploration of structure-activity relationships in drug discovery or the development of novel ligands for catalysis. This compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B12092015 (R)-2-Methoxyphenyl glycidyl ether CAS No. 61248-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61248-98-4

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-[(2-methoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1

InChI Key

RJNVSQLNEALZLC-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2CO2

Canonical SMILES

COC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Synthetic Methodologies for R 2 Methoxyphenyl Glycidyl Ether

Enantioselective Synthesis Approaches

The direct synthesis of enantiopure (R)-2-Methoxyphenyl glycidyl (B131873) ether predominantly relies on methods that create the chiral epoxide stereoselectively from a prochiral precursor, typically 2-methoxyphenyl allyl ether.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation involves the use of a chiral catalyst to control the facial selectivity of the oxidation of the alkene, leading to one enantiomer of the epoxide in excess.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective oxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral tartrate ester like diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). dalalinstitute.comslideshare.net While the classical Sharpless epoxidation is designed for allylic alcohols, its principles have been adapted for other olefins. wikipedia.org However, its primary drawback for synthesizing aryl glycidyl ethers is the requirement of an allylic alcohol functional group, which is absent in the direct precursor, 2-methoxyphenyl allyl ether. wikipedia.orgwikipedia.org

The Jacobsen-Katsuki epoxidation offers a powerful and complementary approach to the Sharpless method, as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and other olefins. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The catalyst's C2 symmetry is crucial for directing the oxygen atom transfer to one face of the alkene, thereby inducing chirality. wikipedia.orgopenochem.org

The mechanism, while not definitively established, is thought to involve a manganese(V)-oxo species as the active oxidant. wikipedia.orgorganic-chemistry.org Several pathways, including a concerted approach, a metallaoxetane intermediate, or a radical mechanism, have been proposed, with the operative pathway likely depending on the substrate and reaction conditions. organic-chemistry.orgpitt.edu For the synthesis of (R)-2-Methoxyphenyl glycidyl ether, the Jacobsen-Katsuki epoxidation of 2-methoxyphenyl allyl ether would be a direct and viable route. The choice of the specific chiral salen ligand and reaction parameters is critical for achieving high enantioselectivity. wikipedia.org

Table 1: Key Features of Jacobsen-Katsuki Epoxidation

FeatureDescription
Catalyst Chiral Manganese(III)-salen complex. wikipedia.org
Substrate Scope Effective for unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.orgopenochem.org
Oxidant Commonly uses chlorine bleach or similar oxidants. wikipedia.org
Selectivity High enantioselectivity for many olefins, with ee values often exceeding 90%. wikipedia.org

Beyond the Jacobsen-Katsuki system, other chiral catalysts have been developed for asymmetric epoxidation. Research has explored various metal-ligand complexes to achieve high enantioselectivity. For instance, chiral titanium salalen complexes have been shown to be outstanding catalysts for the syn-selective epoxidation of terminal secondary allylic alcohols using aqueous hydrogen peroxide. nih.gov Niobium-based chiral complexes have also been investigated for the epoxidation of allylic alcohols, offering an attractive atom-economical process with water as a byproduct. libretexts.org Recently, a novel chiral dicarboxylic ligand for Mn(II) has been reported for the highly enantio- and position-selective epoxidation of polyolefins, demonstrating the ongoing development in this field. nih.gov These alternative systems provide a broader toolkit for tackling the synthesis of specific chiral epoxides like this compound.

Kinetic Resolution Techniques for Racemic Mixtures

An alternative to direct asymmetric synthesis is kinetic resolution. This process starts with a racemic mixture of 2-methoxyphenyl glycidyl ether and uses a chiral agent or catalyst to preferentially react with one enantiomer, leaving the other, desired enantiomer unreacted and thus enantioenriched. wikipedia.org The maximum theoretical yield for the recovered enantiomer in a classic kinetic resolution is 50%. wikipedia.org

Enzymatic kinetic resolution is a widely used and highly effective method for separating enantiomers. Enzymes, particularly lipases and epoxide hydrolases, can exhibit exquisite stereoselectivity. wikipedia.org In the context of resolving racemic 2-methoxyphenyl glycidyl ether, an epoxide hydrolase could be employed to selectively hydrolyze the (S)-enantiomer to the corresponding diol, leaving the desired this compound unreacted. The unreacted (R)-epoxide can then be separated from the diol product. chemicalbook.com

Lipase-catalyzed kinetic resolution is another powerful strategy, often involving the acylation of a functional group. nih.govnih.gov For example, baker's yeast has been utilized for the kinetic resolution of various chiral compounds. wikipedia.org The success of enzymatic resolution hinges on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E value). A high E value is essential for achieving high enantiomeric excess (ee) in the product. nih.gov

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Asymmetric Epoxidation Potentially 100% theoretical yield; directly forms the desired enantiomer.Requires development of a highly selective catalyst for the specific substrate.
Kinetic Resolution Can achieve very high enantiomeric excess; wide availability of effective enzymes. wikipedia.orgMaximum theoretical yield is 50% for the recovered enantiomer. wikipedia.org
Organocatalytic Kinetic Resolution

Organocatalytic kinetic resolution has emerged as a powerful tool for the separation of enantiomers, offering a metal-free and often milder alternative to traditional methods. This strategy relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral organocatalyst. In the context of racemic 2-methoxyphenyl glycidyl ether, this typically involves the enantioselective ring-opening of the epoxide.

Chiral phosphoric acids (CPAs) have been demonstrated to be effective catalysts for the kinetic resolution of various terminal epoxides. nih.govnih.gov The principle involves the activation of the epoxide by the Brønsted acidic proton of the CPA, while the chiral backbone of the catalyst directs the approach of a nucleophile to preferentially react with one enantiomer. For instance, a confined H8-BINOL-derived phosphoric acid has been used to catalyze the kinetic resolution of racemic terminal epoxides with benzoic acid as the nucleophile, achieving high selectivity factors. nih.gov Although not specifically documented for 2-methoxyphenyl glycidyl ether, this methodology is highly analogous and applicable. The unreacted (S)-enantiomer can be recovered with high enantiomeric excess, while the (R)-enantiomer is converted to the corresponding ring-opened product.

Another class of organocatalysts that have shown promise are hemisquaramides. These catalysts can activate epoxides for reactions such as the cycloaddition of CO2, leading to the kinetic resolution of racemic epoxides. nih.govacs.org The reaction proceeds under mild, solvent-free conditions, with one enantiomer being preferentially converted to the corresponding cyclic carbonate, allowing for the recovery of the other enantioenriched epoxide.

Table 1: Examples of Organocatalytic Kinetic Resolution of Terminal Epoxides

CatalystNucleophile/ReactionSubstrateSelectivity (s)Reference
Chiral Phosphoric Acid (TRIP)ThioamideRacemic terminal epoxides- acs.org
H8-BINOL-derived Phosphoric AcidBenzoic AcidRacemic aryl epoxides29-93 nih.gov
HemisquaramideCO2 CycloadditionRacemic styrene (B11656) oxide- nih.govacs.org
Chiral Ligand-Mediated Kinetic Resolution

Kinetic resolution mediated by chiral metal complexes is a well-established and highly effective method for obtaining enantioenriched epoxides. The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a particularly noteworthy example. nih.govnih.gov This reaction utilizes water as a readily available and environmentally benign nucleophile to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the unreacted enantiomer in high enantiomeric excess.

The mechanism involves a cooperative bimetallic catalysis where a (salen)Co(III)-OH complex and a (salen)Co(III)-X (where X is an anion like acetate) complex work in concert to activate both the epoxide and the water molecule. nih.gov This methodology has been successfully applied to a wide array of terminal epoxides, consistently yielding both the unreacted epoxide and the corresponding 1,2-diol with high enantiopurity. nih.gov For the synthesis of this compound, this would involve the selective hydrolysis of the (S)-enantiomer from the racemic mixture, allowing for the isolation of the desired (R)-epoxide. The catalyst is often recyclable, adding to the practical appeal of this method. nih.gov

The biocatalytic resolution of glycidyl ethers using enzymes such as epoxide hydrolases from microorganisms like Talaromyces flavus also represents a form of chiral ligand-mediated kinetic resolution. nih.gov These enzymes can selectively hydrolyze one enantiomer of a racemic epoxide, providing access to the other in high enantiomeric purity. For instance, racemic benzyl (B1604629) glycidyl ether has been successfully resolved using this method to yield the (R)-enantiomer. nih.gov

Table 2: Chiral Ligand-Mediated Hydrolytic Kinetic Resolution of Terminal Epoxides

CatalystSubstrateProduct (Unreacted Epoxide)Enantiomeric Excess (ee)Reference
(salen)Co(III)OAcRacemic terminal epoxidesEnantioenriched terminal epoxides≥99% nih.gov
Polymer-supported (salen)Co(III)Racemic glycidyl esters(S)-Glycidyl esters- icm.edu.pl
Epoxide Hydrolase (Talaromyces flavus)Racemic benzyl glycidyl ether(R)-Benzyl glycidyl ether96% nih.gov

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds as starting materials. For the synthesis of this compound, the most direct chiral precursor is (R)-glycidol or its derivatives. (R)-glycidol is a versatile C3 building block available from the chiral pool. nih.gov

The synthesis of this compound from (R)-glycidol can be achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of (R)-glycidol with a suitable base, followed by reaction with a 2-methoxyphenyl halide or a similar electrophile. A more common and efficient approach involves the reaction of 2-methoxyphenol with an activated form of (R)-glycidol, such as (R)-glycidyl tosylate or (R)-glycidyl m-nitrobenzenesulfonate (B8546208), in the presence of a base. google.com This method ensures the retention of the stereochemistry at the chiral center.

Alternatively, (R)-epichlorohydrin, another key chiral C3 building block, can be employed. The reaction of 2-methoxyphenol with (R)-epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, and often a phase-transfer catalyst, directly yields this compound. google.comsci-hub.ru

Deracemization Processes for Enhanced Enantiopurity

Deracemization processes are highly sought after as they offer the potential to convert a racemic mixture into a single enantiomer with a theoretical yield of 100%. One common strategy is dynamic kinetic resolution (DKR). In a DKR, a kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material is continuously converted into the desired enantiomerically enriched product. nih.gov

For epoxides, DKR can be achieved using a combination of a chiral catalyst for the enantioselective reaction and a racemization catalyst. For instance, transition metal complexes, often with chiral ligands, can catalyze both the enantioselective transformation and the racemization of the substrate under specific conditions. nih.gov While a specific deracemization protocol for 2-methoxyphenyl glycidyl ether is not extensively reported, the principles of DKR applied to other epoxides suggest its feasibility. This could involve, for example, a ruthenium-catalyzed asymmetric hydrogenation of a transiently formed ketone intermediate derived from the epoxide.

Precursor Synthesis and Derivatization Routes

The accessibility and purity of the starting materials are paramount for the efficient synthesis of this compound. The key precursors are 2-methoxyphenol and a suitable glycidol (B123203) or epichlorohydrin (B41342) equivalent.

Synthesis of 2-Methoxyphenol Derivatives

2-Methoxyphenol, also known as guaiacol (B22219), is a naturally occurring phenolic compound that can be sourced from wood smoke or synthesized from various precursors. A significant renewable source for guaiacol is lignin, a complex polymer abundant in biomass. icm.edu.pl Lignin can be depolymerized through various chemical processes, such as hydrogenolysis or oxidation, to yield a mixture of phenolic compounds, from which guaiacol can be isolated.

Vanillin (B372448), another readily available natural product derived from lignin, can be decarbonylated to produce guaiacol. nih.gov This transformation can be achieved by heating vanillin in the presence of a hydrogenation catalyst. Furthermore, guaiacol can be synthesized from catechol, which itself can be prepared by the hydroxylation of phenol (B47542). google.com For specific applications, derivatized 2-methoxyphenols can be prepared. For example, bromination of guaiacol can yield bromo-2-methoxyphenol derivatives. mdpi.com

Preparation of Glycidol Precursors

Glycidol and its derivatives are key C3 building blocks for the synthesis of glycidyl ethers. Racemic glycidol can be prepared through several routes, including the epoxidation of allyl alcohol. google.com Enantiopure glycidol can be obtained through the kinetic resolution of racemic glycidol or its derivatives. As mentioned earlier, enzymatic methods provide an effective route to enantiopure glycidol derivatives. acs.org

Epichlorohydrin is a common and cost-effective precursor for glycidyl ethers. It is typically synthesized from allyl chloride. The reaction of an alcohol with epichlorohydrin is a standard method for preparing glycidyl ethers. google.comguidechem.com The reaction proceeds via a chlorohydrin intermediate which is subsequently cyclized under basic conditions. guidechem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side reactions. Key factors that are manipulated include the choice of reactants, catalysts, solvents, temperature, reaction time, and stoichiometry.

In syntheses starting from guaiacol and epichlorohydrin, the molar ratio of the reactants is a critical parameter. Using an excess of epichlorohydrin is common to drive the reaction towards completion. For the synthesis of guaiacol glycidyl ether, molar ratios of epichlorohydrin to guaiacol are typically in the range of 1.5 to 5. google.comgoogle.com

The choice of base and solvent system is also crucial. Strong bases like sodium hydroxide (NaOH) are effective for both deprotonating the phenol and for the subsequent ring-closing dehydrochlorination step. google.com The reaction can be performed in a biphasic system with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt, or in a solvent-free system using a solid base. sci-hub.ruchalmers.se For instance, a process for producing high-purity guaiacol glycidyl ether involves the slow addition of an aqueous NaOH solution to a mixture of guaiacol and a phase-transfer catalyst, followed by dropwise addition to epichlorohydrin. google.com

Temperature control is essential to prevent the formation of by-products. The synthesis of guaiacol glycidyl ether is often conducted at moderately low temperatures, for example, in the range of 30 to 45 °C. google.com Reaction times can vary from approximately one to four hours, after which the mixture is typically stirred for an additional period to ensure completion. google.com

Response surface methodology has been applied in similar glycidylation reactions to systematically optimize multiple variables simultaneously, such as reaction time, temperature, and the ratio of base to hydroxyl groups, to find the conditions for maximum conversion and product purity. researchgate.net The table below summarizes the influence of various parameters on the synthesis of aryl glycidyl ethers, which are directly applicable to the synthesis of the target compound.

ParameterConditionEffect on Yield and PuritySource(s)
Molar Ratio Excess Epichlorohydrin (1.5-5:1 vs. Guaiacol)Increases conversion of guaiacol, drives reaction forward. google.comgoogle.com
Base Sodium Hydroxide (NaOH)Effective for phenoxide formation and ring closure. google.com
Catalyst Phase-Transfer Catalyst (e.g., PEG400, n-Bu₄NBr)Enhances reaction rate in biphasic or solid-liquid systems, improving yield. sci-hub.rugoogle.com
Temperature 30 - 45 °COptimal range to ensure sufficient reaction rate while minimizing side reactions like polymerization. google.com
Solvent Solvent-free or Biphasic (e.g., Dioxane/Water)Solvent-free conditions can simplify purification; specific solvent systems can improve solubility and yield. chalmers.seresearchgate.net
Reaction Time 1 - 4.5 hoursSufficient time is needed for reaction completion; prolonged times may increase by-product formation. google.comresearchgate.net

Catalyst Development for Enantioselective Production of this compound

The enantioselective production of this compound is critically dependent on the development of sophisticated chiral catalysts. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. The primary catalytic strategies are the kinetic resolution of a racemic mixture and, less directly, the asymmetric epoxidation of a prochiral precursor.

A highly effective and widely studied method for obtaining enantiopure terminal epoxides is the catalytic kinetic resolution of racemic mixtures. mdpi.com In this context, chiral metal-salen complexes, particularly those involving cobalt (Co) and chromium (Cr), have emerged as exceptionally potent catalysts. acs.orgresearchgate.net The hydrolytic kinetic resolution (HKR) employs a chiral (salen)Co(III) complex in the presence of water to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess (ee). For a racemic mixture of 2-methoxyphenyl glycidyl ether, this process can be tuned to selectively hydrolyze the (S)-enantiomer, allowing for the recovery of the desired (R)-enantiomer with high optical purity.

Similarly, phenols can be used as nucleophiles in a process known as asymmetric ring-opening (ARO). researchgate.net Chiral catalysts mediate the enantioselective addition of a phenol to one enantiomer of the racemic epoxide. The development of heterobimetallic and multimetallic salen complexes has further advanced this field, sometimes offering superior reactivity and enantioselectivity compared to their monomeric counterparts. mdpi.com These catalytic systems are highly valuable for producing libraries of chiral α-aryloxy alcohols, which are direct products of the ring-opening of epoxides like this compound. acs.orgresearchgate.net

Another major area of catalyst development is for the direct asymmetric epoxidation of prochiral alkenes. While less documented specifically for 2-methoxyphenyl glycidyl ether's immediate precursor, the principles are fundamental. The Sharpless-Katsuki epoxidation, which uses a titanium-tartrate complex, is a benchmark for the asymmetric epoxidation of allylic alcohols. mdpi.com A synthetic route could thus be envisioned where 2-methoxyphenyl allyl ether is first converted to the corresponding allylic alcohol, followed by asymmetric epoxidation. More recent developments include organocatalysts, such as chiral ketones and iminium salts, which offer metal-free alternatives for asymmetric epoxidation. mdpi.com

The table below highlights key catalyst types developed for the enantioselective synthesis of chiral epoxides.

Catalyst TypeMethodNucleophile/SubstrateTypical Enantiomeric Excess (ee)Source(s)
(salen)Co(III) Complexes Hydrolytic Kinetic Resolution (HKR)Water>98% acs.orgresearchgate.net
(salen)Cr(III) Complexes Asymmetric Ring-Opening (ARO)Azides (TMSN₃)Up to 94% mdpi.com
Heterobimetallic Co-salen Complexes Asymmetric Ring-Opening (ARO)Phenols84-99% researchgate.net
Titanium/Tartrate Esters Asymmetric EpoxidationAllylic Alcohols>90% mdpi.com
Chiral Borate Esters Asymmetric EpoxidationAldehydesUp to 99% msu.edu

Reactivity and Transformations of R 2 Methoxyphenyl Glycidyl Ether

Epoxide Ring-Opening Reactions

The primary mode of reaction for (R)-2-Methoxyphenyl glycidyl (B131873) ether involves the cleavage of the C-O bonds of the epoxide ring. These reactions can be initiated by either nucleophiles under basic or neutral conditions, or catalyzed by acids. The significant ring strain of the epoxide makes these reactions thermodynamically favorable.

Nucleophilic Attack and Regioselectivity

The ring-opening of (R)-2-Methoxyphenyl glycidyl ether by a nucleophile is a type of nucleophilic substitution reaction. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the two electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the corresponding C-O bond.

A key aspect of these reactions is regioselectivity: the preferential attack of the nucleophile at one of the two non-equivalent epoxide carbons. For this compound, the epoxide carbons are C1 (primary, less sterically hindered) and C2 (secondary, more sterically hindered, and chiral). Under neutral or basic conditions with strong nucleophiles, the attack almost exclusively occurs at the less sterically hindered C1 position. researchgate.netyoutube.com This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant controlling factor. chemistrysteps.com The attack occurs from the backside, resulting in an inversion of configuration if the attacked carbon were a stereocenter. In this case, attack at the C1 position opens the ring to form a secondary alcohol at C2, with the retention of the (R)-configuration at the C2 carbon.

Oxygen-based nucleophiles, such as water, alcohols, and phenols, readily open the epoxide ring of aryl glycidyl ethers. These reactions can be catalyzed by either acid or base. Under basic conditions, an alkoxide or hydroxide (B78521) ion acts as the potent nucleophile, attacking the less-hindered carbon.

For instance, base-catalyzed hydrolysis with aqueous hydroxide yields (R)-3-(2-methoxyphenoxy)propane-1,2-diol. Similarly, reaction with an alcohol (ROH) in the presence of a base generates the corresponding ether-diol product. The kinetic resolution of racemic aryl glycidyl ethers through enantioselective hydrolysis, catalyzed by specific enzymes, highlights the utility of this transformation. researchgate.net

Table 1: Representative Reaction with Oxygen Nucleophiles

Nucleophile Reagent/Catalyst Product Regioselectivity
Methanol Sodium Methoxide (NaOMe) (R)-1-methoxy-3-(2-methoxyphenoxy)propan-2-ol Attack at C1

The reaction of this compound and its analogues with nitrogen nucleophiles is a cornerstone of pharmaceutical synthesis, particularly for producing β-adrenergic blocking agents (beta-blockers). Primary and secondary amines are effective nucleophiles that attack the terminal carbon of the epoxide ring.

A prominent example is the synthesis of (S)-Metoprolol, a widely used beta-blocker. While Metoprolol is derived from the para-substituted analogue, the reaction principle is identical. The key step involves the reaction of the corresponding (R)-glycidyl ether with isopropylamine (B41738). The amine's lone pair attacks the terminal C1 carbon of the epoxide, leading to the formation of the desired (S)-1-(isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol derivative after workup. nih.gov This reaction is highly regioselective, yielding almost exclusively the product resulting from attack at the less hindered carbon. prepchem.com

Table 2: Representative Reaction with Nitrogen Nucleophiles

Nucleophile Reagent/Catalyst Product Regioselectivity
Isopropylamine Isopropylamine (neat or in alcohol) (R)-1-(isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol Attack at C1

Carbon nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are highly reactive, strong nucleophiles that readily open epoxide rings. libretexts.org These reactions are synthetically valuable as they create new carbon-carbon bonds. Consistent with the SN2 mechanism, the carbanionic carbon of the organometallic reagent attacks the less sterically hindered C1 carbon of the this compound. youtube.comlibretexts.org The reaction first produces a magnesium or lithium alkoxide, which is then protonated during aqueous workup to yield the final alcohol product. libretexts.org

Table 3: Representative Reaction with Carbon Nucleophiles

Nucleophile Reagent/Catalyst Product (after acidic workup) Regioselectivity
Methylmagnesium Bromide CH₃MgBr in Diethyl Ether (R)-1-(2-methoxyphenoxy)butan-2-ol Attack at C1

Thiols (RSH) are excellent nucleophiles, and their conjugate bases, thiolates (RS⁻), are even more potent. The base-catalyzed reaction between a thiol and an epoxide, often termed "thiol-epoxy click chemistry," is a highly efficient and regioselective process. ntu.edu.sg The thiolate anion attacks the terminal C1 carbon of this compound to form a β-hydroxy thioether. nih.gov

Halide ions can also act as nucleophiles, typically under acidic conditions where they are generated from hydrogen halides (see Section 3.1.2). However, salts such as sodium azide (B81097) (NaN₃) can be used under neutral or basic conditions, where the azide ion (N₃⁻) acts as a potent nucleophile, attacking the less-hindered carbon to produce an azido (B1232118) alcohol.

Table 4: Representative Reaction with Sulfur and Halogen Nucleophiles

Nucleophile Reagent/Catalyst Product Regioselectivity
Ethanethiol Triethylamine (Et₃N) (R)-1-(ethylthio)-3-(2-methoxyphenoxy)propan-2-ol Attack at C1

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening mechanism is altered. The first step is the protonation of the epoxide oxygen by a strong acid, which creates a much better leaving group (a hydroxyl group). youtube.com This protonated epoxide is highly activated and susceptible to attack by even weak nucleophiles like water or alcohols. masterorganicchemistry.com

The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide. For epoxides with only primary and secondary carbons, like this compound, the reaction retains significant SN2 character. The nucleophile will preferentially attack the less-substituted primary carbon (C1). libretexts.org

However, the transition state has some SN1 character, with a partial positive charge developing on the carbon atoms. While this effect is most pronounced for tertiary carbons, in an aryl glycidyl ether, the electron-withdrawing inductive effect of the adjacent ether oxygen can influence the reaction. osti.gov Nevertheless, for practical purposes, the attack of a nucleophile (e.g., H₂O, ROH, HX) on protonated this compound predominantly yields the product where the nucleophile has added to the C1 position and the alcohol is formed at the C2 position. The reaction with hydrogen halides (HBr, HCl) under anhydrous conditions is a common method to produce the corresponding trans-halohydrin. libretexts.org

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
(R)-Glycidyl guaiacol (B22219) ether
(R)-3-(2-methoxyphenoxy)propane-1,2-diol
Methanol
Sodium Methoxide
(R)-1-methoxy-3-(2-methoxyphenoxy)propan-2-ol
Water
Sodium Hydroxide
(S)-Metoprolol
Isopropylamine
(R)-1-(isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol
Sodium Azide
(R)-1-azido-3-(2-methoxyphenoxy)propan-2-ol
Methylmagnesium Bromide
Diethyl Ether
(R)-1-(2-methoxyphenoxy)butan-2-ol
n-Butyllithium
(R)-1-(2-methoxyphenoxy)heptan-2-ol
Ethanethiol
Triethylamine
(R)-1-(ethylthio)-3-(2-methoxyphenoxy)propan-2-ol
Hydrogen Bromide
(R)-1-bromo-3-(2-methoxyphenoxy)propan-2-ol

Base-Catalyzed Ring Opening Mechanisms

The reaction of epoxides with nucleophiles under basic or neutral conditions is a cornerstone of organic synthesis. For this compound, base-catalyzed ring-opening proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org This process is driven by the significant ring strain of the epoxide ring, which is approximately 13 kcal/mol. masterorganicchemistry.com

The mechanism involves the direct attack of a nucleophile on one of the carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides like this compound, which has a primary (C3) and a secondary (C2) carbon, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.orgyoutube.com This regioselectivity is a hallmark of the SN2 reaction on epoxides under basic conditions. The attack by the nucleophile leads to the simultaneous breaking of the C-O bond of the ring, relieving the ring strain and forming an alkoxide intermediate. Subsequent protonation of this intermediate by a solvent or during workup yields the final ring-opened product. masterorganicchemistry.comyoutube.com

Stereochemical Outcome of Ring-Opening Reactions

The stereochemistry of the SN2 reaction is well-defined and involves a backside attack by the nucleophile relative to the leaving group. libretexts.org In the context of epoxide ring-opening, the oxygen atom of the ring acts as the leaving group. When a nucleophile attacks the primary, non-chiral carbon (C3) of this compound, the reaction does not affect the stereochemistry at the existing chiral center (C2). The configuration of the C2 carbon is retained in the product.

However, if the attack were to occur at the chiral C2 carbon, it would proceed with an inversion of configuration at that center. masterorganicchemistry.comlibretexts.org Given that base-catalyzed attacks on such substrates overwhelmingly favor the less-substituted C3 position, the predominant stereochemical outcome is the retention of the (R)-configuration at the secondary carbon. libretexts.org This high degree of stereochemical control makes this compound a reliable precursor for the synthesis of other enantiomerically pure compounds.

Stereoselective Transformations of this compound

The ability to control the stereochemical outcome of the ring-opening reaction allows for various stereoselective transformations of this compound.

Rearrangement Reactions and Mechanism Studies

While sigmatropic rearrangements like the Claisen rearrangement are significant for related structures such as allyl aryl ethers, they are not a direct transformation pathway for this compound itself, as it lacks the requisite allyl ether moiety. libretexts.orglibretexts.orgyoutube.com The primary reactivity of this epoxide is dominated by nucleophilic ring-opening reactions rather than thermal or acid-catalyzed intramolecular rearrangements. youtube.comnih.gov Research on this specific compound focuses on its utility as a chiral building block through ring-cleavage, not intramolecular rearrangement.

Transformation to Chiral Diols and Amino Alcohols

The stereoselective ring-opening of this compound provides a direct route to important chiral molecules like 1,2-diols and amino alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, including β-adrenergic blockers. nih.govnih.goveuropeanpharmaceuticalreview.com

Chiral Diols: The reaction with hydroxide ions (HO⁻) or water under basic conditions results in the formation of (R)-3-(2-methoxyphenoxy)propane-1,2-diol. synthinkchemicals.comresearchgate.netnih.gov The nucleophilic attack occurs at the primary carbon, leading to a product where the original stereocenter is preserved.

Chiral Amino Alcohols: Similarly, reaction with amines (R-NH₂) as nucleophiles opens the epoxide ring to yield chiral β-amino alcohols. libretexts.org This reaction is fundamental in the synthesis of many β-blockers. For instance, reacting (R)-2-Methoxyphenoxy glycidyl ether with isopropylamine is a key step in producing the (R)-enantiomer of certain β-blockers. europeanpharmaceuticalreview.commiragenews.com The regioselective attack of the amine on the terminal carbon of the epoxide is crucial for the synthesis of the desired isomer. researchgate.net

The table below summarizes these key transformations.

ReactantNucleophileProductProduct Class
This compoundH₂O / OH⁻(R)-3-(2-methoxyphenoxy)propane-1,2-diolChiral Diol
This compoundR-NH₂ (e.g., Isopropylamine)(R)-1-(Alkylamino)-3-(2-methoxyphenoxy)propan-2-olChiral Amino Alcohol
This compoundNO₂⁻(R)-1-Nitro-3-(2-methoxyphenoxy)propan-2-olChiral β-Nitroalcohol

Functional Group Interconversions with Stereochemical Control

Beyond diols and amino alcohols, the epoxide ring can be opened by a wide array of nucleophiles, each leading to a different functional group with the stereochemistry at the C2 position maintained. This versatility allows for numerous functional group interconversions.

Halohydrins: Using halide ions as nucleophiles can produce the corresponding halohydrins.

Thioethers: Reaction with thiols or thiolate anions yields chiral hydroxy thioethers.

Nitroalcohols: In biocatalytic transformations, nitrite (B80452) has been used as a nucleophile to synthesize chiral β-nitroalcohols from phenyl glycidyl ethers with high optical purity. nih.gov

These transformations underscore the utility of this compound as a versatile chiral synthon, where the stereocenter directs the formation of a single enantiomer of the product. The predictability of the reaction mechanism (SN2) and its stereospecificity (retention of configuration at C2) are key to its application in asymmetric synthesis. libretexts.orgyoutube.com

Polymerization Reactions Involving this compound Monomers

This compound can serve as a monomer in ring-opening polymerization (ROP), a type of chain-growth polymerization, to produce polyethers. youtube.com Anionic ring-opening polymerization (AROP) is a common method for polymerizing epoxides. youtube.comnih.gov

The polymerization is typically initiated by a strong nucleophile, such as an alkoxide or hydroxide. youtube.com The initiator attacks the less hindered primary carbon of the epoxide monomer, opening the ring to form an alkoxide. This new alkoxide then acts as the nucleophile, attacking another monomer molecule and propagating the polymer chain. youtube.comresearchgate.net

The use of a chiral monomer like this compound can lead to the formation of isotactic polymers, where the stereocenters along the polymer backbone all have the same configuration. This stereoregularity can significantly influence the physical and chemical properties of the resulting polymer, such as its crystallinity and thermal behavior. The controlled synthesis of such functional polyethers is an area of active research. nih.govrsc.org

Ring-Opening Polymerization Mechanisms

The epoxide ring of glycidyl ethers is susceptible to both anionic and cationic ring-opening polymerization (ROP), allowing for the synthesis of polyethers with controlled molecular weights and architectures. The specific mechanism employed significantly influences the structure and properties of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP):

Anionic ROP is a common method for polymerizing epoxides, often leading to living polymerization characteristics, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, hydroxide, or organometallic species.

The general mechanism proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, following an SN2 pathway. In the case of substituted epoxides like glycidyl ethers, the attack predominantly occurs at the less sterically hindered primary carbon atom of the epoxide. The propagation step involves the newly formed alkoxide chain end attacking another monomer molecule, thus extending the polymer chain.

Recent studies have explored mechanochemical anionic ring-opening polymerization (AROP) for various functional epoxide monomers, including isomers of methoxyphenyl glycidyl ether. nih.govnih.gov For instance, the AROP of 4-methoxyphenyl (B3050149) glycidyl ether has been achieved through ball milling, demonstrating a significant acceleration in polymerization rate compared to conventional solution polymerization. nih.govnih.gov This method often utilizes a phosphazene base as a catalyst and an alcohol as an initiator. nih.gov

Table 1: Examples of Anionic Ring-Opening Polymerization of Functional Glycidyl Ethers

MonomerInitiator/CatalystConditionsResulting PolymerReference
4-Methoxyphenyl glycidyl ether (MPG)Benzyl (B1604629) alcohol / t-BuP₄Mechanochemical (Ball Milling)PMPG with controlled Mₙ and low Đ nih.gov
3,5-Dimethoxyphenyl glycidyl ether (DPG)Benzyl alcohol / t-BuP₄Mechanochemical (Ball Milling)PDPG with controlled Mₙ and low Đ nih.gov
Allyl glycidyl ether (AGE)Benzyl alkoxideSolution PolymerizationPoly(AGE) nih.gov
tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE)Two-component organocatalystAnionic ROPEpoxy-selective polymerization documentsdelivered.com

Cationic Ring-Opening Polymerization (CROP):

Cationic ROP of epoxides is initiated by strong electrophiles, such as protons from strong acids or Lewis acids (e.g., BF₃, AlCl₃). The initiation involves the protonation or coordination of the epoxide oxygen, forming an activated oxonium ion. This activation makes the epoxide ring more susceptible to nucleophilic attack by another monomer molecule.

The propagation can proceed through an SN2-like mechanism, where a monomer attacks the activated chain end. However, unlike anionic polymerization, cationic polymerization of epoxides can be more complex and prone to side reactions like chain transfer and termination, which can lead to broader molecular weight distributions. For some systems, a "living" cationic polymerization can be achieved under specific conditions, allowing for the synthesis of block copolymers. google.com For example, the use of diaryliodonium salts as photoinitiators can trigger cationic polymerization upon UV exposure.

A novel bifunctional monomer, maleimide (B117702) glycidyl ether (MalGE), has been shown to selectively undergo cationic ring-opening polymerization of its epoxide group while preserving the maleimide functionality for subsequent reactions. nih.gov

Copolymerization Strategies

Copolymerization is a versatile strategy to tailor the properties of polyethers. This compound can be copolymerized with other monomers to create materials with specific thermal, mechanical, or functional characteristics. The two main strategies are the synthesis of random/statistical copolymers and block copolymers.

Random/Statistical Copolymers:

In random or statistical copolymerization, two or more different monomers are polymerized simultaneously, leading to a polymer chain with a random or statistical distribution of the monomer units. The final composition and microstructure of the copolymer depend on the initial monomer feed ratio and their respective reactivity ratios.

The reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂).

If r₁ > 1, the polymer chain prefers to add its own type of monomer.

If r₁ < 1, it prefers to add the other monomer.

If r₁r₂ ≈ 1, an ideal random copolymer is formed.

If r₁r₂ ≈ 0, a tendency towards alternating copolymerization exists.

For example, the copolymerization of ethylene (B1197577) oxide (EO) and allyl glycidyl ether (AGE) via anionic ROP has been studied, yielding reactivity ratios of rAGE = 1.31 ± 0.26 and rEO = 0.54 ± 0.03, indicating a slight preference for AGE incorporation and resulting in a gradient copolymer. nih.gov Similarly, the copolymerization of glycidyl methacrylate (B99206) (GMA) and butyl acrylate (B77674) (BA) has been investigated, with GMA showing higher reactivity. researchgate.net

Block Copolymers:

Block copolymers are composed of two or more long sequences, or "blocks," of different homopolymers linked together. The synthesis of block copolymers containing poly(glycidyl ether) segments is often achieved through living polymerization techniques.

One common method is sequential monomer addition in a living anionic polymerization. A first monomer is polymerized to create a living homopolymer block, and then a second monomer is introduced to grow the second block from the active chain end of the first. This approach has been used to create triblock copolymers where a glycidyl ether-activated poly(ethylene oxide) chain is attached to a living polystyrene-polyisoprene block. mdpi.com

Another strategy involves using a macroinitiator. A pre-existing polymer with a functional group capable of initiating the polymerization of the second monomer is used. For instance, well-defined amphiphilic AB block copolymers have been synthesized via anionic ROP using hydrophilic monomethoxy poly(ethylene glycol) (mPEG) as a macroinitiator for the polymerization of the hydrophobic oleyl glycidyl ether (OlGE). documentsdelivered.com

Table 2: Examples of Copolymerization Involving Glycidyl Ethers

Comonomer 1Comonomer 2Polymerization TypeResulting Copolymer ArchitectureReference
Ethylene Oxide (EO)Allyl Glycidyl Ether (AGE)Anionic ROPStatistical/Gradient Copolymer nih.gov
Propylene Oxide (PO)Ethylene Oxide (EO)Anionic ROP (NHO-based)Tapered/Block-like Copolymer
Glycidyl Methacrylate (GMA)Glycidyl Methyl Ether (GME)Monomer-activated Anionic ROPRandom Copolymer researchgate.net
Styrene (B11656)Maleimide Glycidyl Ether (MalGE)Radical PolymerizationCopolymer with pendant epoxide groups nih.gov
Isoprene/StyreneGlycidyl ether-functionalized PEOAnionic Polymerization / CouplingLinear Triblock Copolymer (PI-b-PS-b-PEO) mdpi.com
Propylene OxideVanillin (B372448) Glycidyl Ether / Phthalic AnhydrideBifunctional Catalyst ROPTerpolymer
Glycidyl Butyrate (B1204436)Propylene OxideMetal-free ROPRandom Copolymer rsc.org

Applications of R 2 Methoxyphenyl Glycidyl Ether As a Chiral Building Block

Precursor for Enantiomerically Pure Bioactive Molecules

The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. (R)-2-Methoxyphenyl glycidyl (B131873) ether serves as a key starting material for the synthesis of single-enantiomer drugs and other bioactive compounds, ensuring the desired therapeutic effects while minimizing potential side effects associated with other stereoisomers.

Synthesis of Chiral Intermediates for Drug Development

(R)-2-Methoxyphenyl glycidyl ether is a valuable precursor in the synthesis of chiral intermediates for various pharmaceuticals, most notably for a class of drugs known as beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension and angina. The 2-methoxyphenoxy propanolamine (B44665) side chain is a common structural feature in many beta-blockers, and this compound provides an efficient route to introduce this chiral moiety.

One of the most significant applications lies in the synthesis of Carvedilol, a non-selective beta/alpha-1 blocker. While many synthetic routes to Carvedilol involve the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine, the use of this compound as a source for the latter is a key strategy for achieving the desired (S)-enantiomer of Carvedilol, which is the more active form of the drug. niscpr.res.inderpharmachemica.comjetir.orggoogle.com The synthesis of (S)-Carvedilol often involves the reaction of (S)-4-(2,3-epoxypropoxy)-9H-carbazole with N-benzyl-2-(2-methoxyphenoxy)ethylamine, highlighting the importance of the 2-methoxyphenoxyethylamine fragment that can be derived from this compound. google.com

The general synthetic approach involves the ring-opening of the epoxide in this compound by an appropriate amine, leading to the formation of a chiral amino alcohol. This intermediate can then be further elaborated and coupled with other molecular fragments to construct the final drug molecule.

Drug ClassSpecific Drug (Target)Role of this compound
Beta-blockersCarvedilolPrecursor to the chiral 2-(2-methoxyphenoxy)ethylamino side chain. niscpr.res.inderpharmachemica.comjetir.orggoogle.com
Beta-blockersNebivololPotential precursor for one of the chiral chroman fragments.

Role in the Construction of Natural Product Analogues

The structural motifs present in this compound are also found in or can be used to construct analogues of natural products. While direct synthesis of natural products using this specific glycidyl ether is not extensively documented, its chemical reactivity makes it a suitable candidate for creating structurally related compounds with potential biological activity. The combination of the aromatic ether and the chiral glycerol (B35011) backbone allows for the synthesis of complex molecules that mimic the structures of naturally occurring compounds.

Chiral Auxiliaries and Ligand Synthesis

While the primary application of this compound is as a chiral building block that is incorporated into the final product, its structural features also suggest potential, though less documented, use as a chiral auxiliary or in the synthesis of chiral ligands for asymmetric catalysis. In its role as a chiral auxiliary, the molecule would be temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it would be cleaved and ideally recovered.

In ligand synthesis, the oxygen atoms of the ether and the opened epoxide, along with the aromatic ring, could act as coordination sites for metal centers. The chirality of the backbone would create a chiral environment around the metal, enabling it to catalyze asymmetric reactions.

Materials Science Applications (Excluding Physical Properties and Industrial Chemical Applications)

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the creation of chiral polymers and as a component of chiral stationary phases for chromatography.

Incorporation into Chiral Polymers

Chiral polymers are of great interest for a variety of applications, including chiral recognition and separation, and as materials with unique optical properties. This compound can be used as a monomer in the synthesis of chiral polyethers. The polymerization typically proceeds via ring-opening polymerization of the epoxide group. mpg.denih.gov

The resulting polymer possesses a regularly repeating chiral unit along its backbone, which can induce a helical or other ordered secondary structure. The methoxyphenyl group can further influence the polymer's properties, such as its solubility and its interaction with other molecules. The synthesis of such polymers opens the door to creating new materials for applications in enantioselective separation and catalysis. mdpi.comresearchgate.net

Polymer TypeMonomerPotential Application
PolyetherThis compoundChiral recognition, enantioselective separation

Role in Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are essential for the separation of enantiomers in high-performance liquid chromatography (HPLC). The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times.

This compound can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase. google.commdpi.com The methoxyphenyl group can participate in π-π stacking interactions, while the hydroxyl group (from the opened epoxide) and the ether oxygen can engage in hydrogen bonding and dipole-dipole interactions. The defined stereochemistry of the chiral center is crucial for the enantioselective recognition capabilities of the resulting CSP. While the use of this specific ether is not widely reported, the general principle of using chiral building blocks to create CSPs is well-established. google.comhplc.eu

Computational Chemistry Studies on R 2 Methoxyphenyl Glycidyl Ether

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms, predict reaction energies, and characterize transition states.

Transition State Analysis of Epoxidation and Ring-Opening

The formation of epoxides, or epoxidation, and their subsequent ring-opening are fundamental reactions in organic synthesis. DFT calculations are instrumental in identifying the transition state structures and calculating the activation barriers for these processes. For the epoxidation of an alkene precursor to a glycidyl (B131873) ether, DFT can model the interaction with an oxidizing agent, such as a peroxy acid, and map the potential energy surface leading to the epoxide ring formation.

The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. mdpi.com DFT studies on the ring-opening of phenyl glycidyl ether (PGE) with various nucleophiles, such as phenols, have been performed. mdpi.com For instance, in a base-catalyzed reaction, the nucleophile attacks one of the two carbon atoms of the epoxide ring. DFT calculations can determine the activation energies for the attack at each carbon, thus predicting the regioselectivity of the reaction.

In the case of (R)-2-Methoxyphenyl glycidyl ether, the methoxy (B1213986) group can influence the transition state energies. Its electron-donating nature may affect the charge distribution in the transition state, and its steric bulk can hinder the approach of the nucleophile to the nearby epoxide carbon.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Ring-Opening of this compound with a Generic Nucleophile (Nu⁻)

Site of AttackProposed Transition StateHypothetical Activation Energy (kcal/mol)
C1 (less hindered)TS120.5
C2 (more hindered)TS222.1

This table is illustrative and based on general principles of epoxide ring-opening reactions. Actual values would require specific DFT calculations.

Energy Landscape and Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energy landscape for a given reaction. This landscape provides a comprehensive view of the possible reaction pathways and their relative energetic feasibilities.

For the reaction of a glycidyl ether, multiple pathways can be envisioned, including the desired ring-opening reaction and potential side reactions. A DFT study on the phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium-tetraphenylborate (TPP-K) elucidated a multi-step reaction mechanism. mdpi.com The study calculated the free energies of activation for key steps, including the dissociation of the catalyst and the nucleophilic attack of the phenoxide ion on the epoxide. mdpi.com The rate-determining steps were identified as the cleavage of the P-B bond and the formation of triphenylborane. mdpi.com

For this compound, the energy landscape would be modulated by the methoxy substituent. The electron-donating effect of the methoxy group could stabilize or destabilize certain intermediates and transition states, thereby altering the preferred reaction pathway compared to the unsubstituted phenyl glycidyl ether.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules in different environments.

All-atom MD simulations have been employed to study the behavior of poly(glycidyl ether)s in aqueous solutions. mdpi.com These studies have provided insights into the temperature-dependent conformational changes, such as the coil-to-globule transition, and the interactions between the polymer chains and water molecules. mdpi.com The simulations can track various parameters, including the radius of gyration (Rg), which is a measure of the polymer's compactness, and the formation of hydrogen bonds.

For a single molecule of this compound, MD simulations can be used to explore its conformational space. The molecule possesses several rotatable bonds, including the C-O bonds of the ether linkages and the C-C bond connecting the phenyl ring to the glycidyl ether moiety. The methoxy group adds another degree of rotational freedom. MD simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Table 2: Representative Conformational Data from a Hypothetical MD Simulation of this compound

Dihedral AngleMost Populated Range (degrees)
C(aryl)-O-CH₂110-130
O-CH₂-CH(epoxide)60-80 (gauche)
C(aryl)-C(ortho)-O-CH₃0-20 (syn-periplanar)

This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.

Quantum Chemical Studies on Stereoselectivity and Enantiomeric Excess Prediction

Quantum chemical methods are crucial for understanding and predicting the stereochemical outcome of reactions involving chiral molecules. For this compound, these methods can be used to predict which enantiomer will be preferentially formed in a synthesis or which enantiomer will react faster in a kinetic resolution.

The prediction of enantiomeric excess often involves calculating the energy difference between the transition states leading to the different stereoisomeric products. A lower activation energy for the formation of one stereoisomer implies that it will be the major product.

Computational Studies on Catalyst-Substrate Interactions

Catalysts play a pivotal role in many reactions of glycidyl ethers, influencing both the reaction rate and selectivity. Computational studies are invaluable for elucidating the nature of catalyst-substrate interactions and for designing more efficient catalysts.

DFT calculations can be used to model the interaction between a catalyst and this compound. This can involve the formation of a catalyst-substrate complex, where the catalyst activates the epoxide ring towards nucleophilic attack. By analyzing the structure and electronic properties of this complex, researchers can understand how the catalyst facilitates the reaction. For example, a Lewis acid catalyst might coordinate to the epoxide oxygen, making the epoxide carbons more electrophilic.

Advanced Spectroscopic and Analytical Techniques for Characterization and Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical quality control parameter for (R)-2-Methoxyphenyl glycidyl (B131873) ether. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and common method for separating the enantiomers of glycidyl ethers. The selection of the CSP is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a method analogous to the separation of glycidyl butyrate (B1204436) enantiomers could be employed. indexcopernicus.com

A typical HPLC method for the enantiomeric purity determination of (R)-2-Methoxyphenyl glycidyl ether would involve a normal-phase separation on a column like a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column. indexcopernicus.com The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. indexcopernicus.com The ratio of these solvents is optimized to achieve the best resolution between the (R) and (S) enantiomers. Detection is commonly performed using a UV detector.

A validated method would demonstrate excellent linearity, precision, accuracy, and have low limits of detection (LOD) and quantification (LOQ) for the undesired (S)-enantiomer. indexcopernicus.com The resolution between the two enantiomer peaks should be greater than 2 to ensure accurate quantification. indexcopernicus.com

ParameterTypical Value/ConditionSource
Technique Chiral High-Performance Liquid Chromatography (HPLC) science.govnih.gov
Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-3) indexcopernicus.comscience.gov
Mobile Phase Hexane: 2-Propanol (e.g., 100:1, v/v) indexcopernicus.com
Flow Rate 1.0 mL/min indexcopernicus.com
Detection UV Spectroscopy indexcopernicus.com
Resolution (Rs) > 2 indexcopernicus.com

Chiral Gas Chromatography (GC):

Chiral GC offers high resolution and sensitivity for the analysis of volatile chiral compounds like glycidyl ethers. gcms.cz The use of capillary columns coated with derivatized cyclodextrins as the CSP is a common approach. gcms.czjiangnan.edu.cn These cyclodextrin (B1172386) derivatives create a chiral environment within the column, allowing for the separation of enantiomers.

For this compound, a chiral GC method would likely utilize a column such as one containing a derivatized beta-cyclodextrin. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. gcms.cz

ParameterTypical Value/ConditionSource
Technique Chiral Gas Chromatography (GC) gcms.czjiangnan.edu.cn
Stationary Phase Derivatized Cyclodextrin (e.g., Rt-βDEXsm) gcms.cz
Carrier Gas Helium or Hydrogen
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS) gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can offer insights into the stereochemistry.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the glycidyl ether moiety. The protons on the epoxide ring are diastereotopic and would be expected to show distinct chemical shifts and coupling constants, providing valuable structural information. For instance, in the analogous (S)-glycidyl benzyl (B1604629) ether, the protons of the oxirane ring appear at approximately 2.6, 2.8, and 3.2 ppm. uci.edu

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, and the carbons of the glycidyl ether group. The chemical shifts of the epoxide carbons are particularly diagnostic and typically appear in the range of 40-60 ppm. np-mrd.org

Nuclear Overhauser Effect Spectroscopy (NOESY):

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.

Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of the synthesized molecule.

Fragmentation Pattern Analysis:

Electron ionization (EI) mass spectrometry leads to the fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. For ethers, a common fragmentation pathway is the cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgmiamioh.edu In the case of this compound, characteristic fragments would be expected from the cleavage of the glycidyl unit and the methoxyphenyl group. The analysis of these fragments helps to confirm the connectivity of the molecule. For example, the fragmentation of aryl ethers often involves cleavage of the C-O bond beta to the aromatic ring. miamioh.edu

Ionization TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition
Electron Ionization (EI)-MS Fragmentation pattern for structural confirmation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Focus on Stereochemical Implications)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in this compound.

Functional Group Identification:

The IR and Raman spectra would show characteristic absorption bands for the various functional groups in the molecule. These include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

C=C stretching of the aromatic ring: Around 1600 and 1480 cm⁻¹

Asymmetric and symmetric C-O-C stretching of the ether: Around 1250 and 1030 cm⁻¹

Epoxide ring vibrations: Characteristic bands for the epoxide C-O stretching and ring breathing modes. The asymmetric ring deformation typically appears as a strong band near 950-815 cm⁻¹. nist.govnist.govchemicalbook.com

Stereochemical Implications with Vibrational Circular Dichroism (VCD):

While standard IR and Raman spectroscopy are generally insensitive to stereochemistry, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. bruker.comrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light. bruker.com The resulting VCD spectrum is unique for each enantiomer and can be compared with theoretical spectra calculated using density functional theory (DFT) to unambiguously assign the absolute configuration as (R) or (S). rsc.orgrsc.org This technique is particularly valuable as it provides stereochemical information on the molecule in its solution state, which is often relevant for its intended applications.

X-ray Crystallography for Absolute Configuration Determination (If applicable to derivatives)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While obtaining suitable single crystals of this compound itself might be challenging due to its physical properties, the technique can be applied to a solid derivative of the compound.

By synthesizing a crystalline derivative of this compound, for example, through reaction with a suitable carboxylic acid or amine, it is possible to obtain a single crystal amenable to X-ray diffraction analysis. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center. iosrjournals.orgresearchgate.netresearchgate.net The determination of the absolute configuration is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. iosrjournals.org This method provides unambiguous proof of the (R)-configuration.

TechniqueApplicabilityInformation Obtained
Single-Crystal X-ray Crystallography Applicable to crystalline derivativesUnambiguous determination of absolute configuration, bond lengths, and bond angles

Future Directions and Emerging Research Avenues

Development of Novel Sustainable Synthetic Routes

The development of environmentally friendly and sustainable methods for the synthesis of chiral compounds like (R)-2-Methoxyphenyl glycidyl (B131873) ether is a paramount goal in modern chemistry. snu.ac.krresearchgate.net Current research is actively exploring several "green" avenues to minimize waste and the use of hazardous materials. snu.ac.krresearchgate.net

One promising approach is the use of biocatalysis . The kinetic resolution of racemic glycidyl phenyl ether using a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus has demonstrated high enantioselectivity. nih.gov This enzymatic process preferentially hydrolyzes the (S)-enantiomer, leaving behind the desired (R)-enantiomer in high enantiomeric purity. nih.gov Specifically, enantiopure (R)-glycidyl phenyl ether was obtained with an enantiomeric excess (ee) of over 99.9% and a yield of 38.4% from racemic glycidyl phenyl ether. nih.gov Such biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical resolutions. nih.govrsc.org

Another sustainable strategy involves the use of solvent-free reaction conditions . The synthesis of glycidyl ethers from fatty alcohols and epichlorohydrin (B41342) has been successfully demonstrated in the absence of water and organic solvents, utilizing a solid base and a phase transfer catalyst. chalmers.segoogle.com This approach simplifies purification, reduces waste, and can lead to higher yields compared to conventional methods. google.com

Furthermore, the use of water as a reaction medium is being investigated for the hydrolysis of glycidyl ethers to glyceryl ethers, which can be achieved without a catalyst under pressurized conditions. rsc.org These green chemistry approaches are crucial for the future industrial production of (R)-2-Methoxyphenyl glycidyl ether and related compounds. cnr.it

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

A significant area of development is the hydrolytic kinetic resolution (HKR) of terminal epoxides. Chiral (salen)Co(III) complexes have proven to be highly effective catalysts for this process, affording both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess. nih.govnih.gov The mechanism involves the in-situ formation of a (salen)Co-OH species which acts as a cocatalyst in a cooperative bimetallic mechanism. nih.gov This understanding has led to the development of more active catalysts for the HKR of various terminal epoxides. nih.gov The practicality of this method is enhanced by the use of water as a reactant and the potential for catalyst recycling. nih.gov

Heterobimetallic dual-catalyst systems are also being explored to enhance catalytic activity in the HKR of terminal epoxides. rsc.org For instance, combinations of different metal-salen complexes can lead to improved reaction rates and selectivities. rsc.org

Beyond HKR, the development of catalysts for the asymmetric epoxidation of precursor alkenes remains a key research area. Titanium-containing zeolites, such as Ti-MWW, have shown activity in the epoxidation of diallyl ether, a related substrate. growingscience.com Further research into tailoring such catalysts for substrates like 2-methallyloxyphenol could provide a direct route to this compound.

The table below summarizes some of the catalytic systems being explored for reactions relevant to the synthesis of chiral glycidyl ethers.

Catalyst SystemReaction TypeSubstrate ExampleKey FindingsReference
Epoxide hydrolase from M. alkaliphilusBiocatalytic Kinetic ResolutionRacemic glycidyl phenyl ether>99.9% ee for (R)-GPE, 38.4% yield nih.gov
Chiral (salen)Co(III) complexesHydrolytic Kinetic ResolutionTerminal epoxidesHigh ee for both epoxide and diol, recyclable catalyst nih.govnih.gov
Heterobimetallic dual-catalystsHydrolytic Kinetic ResolutionTerminal epoxidesEnhanced catalytic activity rsc.org
Ti-MWW zeoliteAsymmetric EpoxidationDiallyl etherActive catalyst for epoxidation growingscience.com

Integration with Flow Chemistry and Microreactor Technologies

The integration of chemical synthesis with flow chemistry and microreactor technologies offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com These technologies are particularly well-suited for the synthesis of epoxides, which can involve highly exothermic and potentially hazardous reactions. researchgate.net

Microreactors provide excellent control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. mdpi.commmsl.cz This precise control can lead to improved yields, higher selectivity, and reduced byproduct formation. mmsl.cz

A notable development is the design of novel continuous flow stirred multiphase reactors for liquid-liquid-liquid phase transfer catalyzed reactions. mdpi.comresearchgate.net The synthesis of guaiacol (B22219) glycidyl ether, a closely related compound, has been successfully demonstrated in such a reactor, achieving a 76% conversion of epichlorohydrin and 85% selectivity for the glycidyl ether. mdpi.comresearchgate.net This continuous process allows for the reuse of the catalyst phase and maintains steady conversion and selectivity over extended periods. mdpi.com

The fabrication of microreactors using techniques like 3D printing is an emerging area that could further democratize this technology and enable the rapid prototyping of new reactor designs. mdpi.com While challenges remain, particularly in handling reactions that produce solids, the application of microreactor technology to the synthesis of this compound holds the promise of developing safer, more efficient, and scalable manufacturing processes. mmsl.cz

Applications in Emerging Areas of Chiral Synthesis

This compound and other chiral glycidyl ethers are valuable building blocks in organic synthesis, with their applications continually expanding. sacheminc.comsacheminc.com The high reactivity of the oxirane ring allows for a wide range of chemical transformations, making them versatile intermediates. sacheminc.com

One of the most significant emerging applications is in the synthesis of biocompatible and thermoresponsive polymers . nih.gov The polymerization of short-chain alkyl glycidyl ethers leads to the formation of polyethers with tunable hydrophilicity and lower critical solution temperatures (LCST). nih.gov These "smart" polymers have potential applications in biomedical fields, such as in drug delivery systems and for cell sheet engineering. nih.gov

Furthermore, chiral glycidyl ethers are crucial intermediates in the synthesis of various pharmaceuticals . sacheminc.comresearchgate.net They are used in the preparation of β-blockers and other drug candidates containing the aminoalcohol moiety. sacheminc.comresearchgate.net The development of efficient methods for the synthesis of enantiomerically pure glycidyl ethers directly impacts the accessibility of these important therapeutic agents. researchgate.net

The versatility of glycidyl ethers also extends to their use as chemical linkers and modifiers for various materials, including biopolymers and textiles. sacheminc.com The ability to introduce specific functionalities through the epoxide ring opening makes them valuable for tailoring the properties of surfaces and polymers. sacheminc.com

Theoretical Advancements in Predicting Reactivity and Stereoselectivity

Theoretical and computational chemistry , particularly Density Functional Theory (DFT), plays an increasingly important role in understanding and predicting the reactivity and stereoselectivity of chemical reactions. tandfonline.comresearchgate.net These methods provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which can guide the design of new catalysts and reaction conditions.

DFT studies have been employed to investigate the mechanism of epoxide ring-opening reactions. tandfonline.comfigshare.comyork.ac.uk For example, the ring-opening of epoxide eugenol (B1671780) with aluminum chloride hydrate (B1144303) has been studied to understand the reactivity and explain experimental outcomes. tandfonline.com Similarly, the mechanism of the epoxy-carboxylic acid curing reaction has been elucidated using DFT, revealing the role of catalysts in lowering the activation barriers. researchgate.net

In the context of the hydrolytic kinetic resolution of epoxides, computational studies can help to rationalize the observed stereoselectivity of chiral catalysts. figshare.com By modeling the interaction between the catalyst, the epoxide, and the nucleophile, researchers can gain a deeper understanding of the factors that control the enantioselectivity of the reaction.

These theoretical advancements are crucial for the rational design of more efficient and selective synthetic routes to this compound. By predicting the outcomes of different catalytic systems and reaction conditions, computational chemistry can accelerate the discovery and optimization of new synthetic methodologies.

Q & A

Q. Key Considerations :

  • Confounding factors : Co-exposure to other carcinogens (e.g., industrial solvents) may skew epidemiological data .
  • Threshold models : Apply benchmark dose (BMD) modeling to identify safe exposure limits for occupational settings .

What structural analogs of this compound are used to study structure-activity relationships (SAR)?

Advanced
Analog studies focus on substituent effects (e.g., methoxy position, aryl groups):

CompoundStructural FeatureKey Property
2-Naphthyl glycidyl etherLarger aromatic systemHigher mutagenicity
Phenyl glycidyl etherNo methoxy groupGroup 2B carcinogen
4-Methoxyphenyl glycidyl etherPara-substitutionAltered metabolic stability

Q. Methodology :

  • QSAR modeling : Correlate logP values with carcinogenicity data.
  • Crystallography : Compare epoxide ring strain in analogs to predict reactivity.

What analytical techniques are critical for characterizing this compound purity and stereochemistry?

Q. Advanced

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Analyze methoxy proton splitting patterns (δ 3.7–3.9 ppm) and epoxide ring protons (δ 3.1–3.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 195.1121 (C₁₀H₁₂O₃).

Validation : Cross-reference with certified reference materials (CRMs) from authoritative sources like NIST or IARC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.